Cas no 498-83-9 (4-Bromobenzenesulfonyl fluoride)
4-Bromobenzenesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl fluoride, 4-bromo-
- 4-BroMobenzenesulfonyl fluoride
- 4-Bromo-benzenesulfonyl fluoride
- AOXWZFUBFROIHA-UHFFFAOYSA-N
- AKOS022549770
- Z1416159100
- DTXSID40496943
- 4-bromophenylsulfonyl fluoride
- SCHEMBL5199317
- 4-Bromo-benzenesulfonyl fluoride, 95%
- AT12024
- SY204426
- 4-Bromobenzenesulfonylfluoride
- VS-0007
- 498-83-9
- 4-bromobenzene-1-sulfonyl fluoride
- CS-0132897
- EN300-224360
- MFCD21892326
- 4-Bromobenzenesulfonyl fluoride
-
- MDL: MFCD21892326
- Inchi: 1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
- InChI Key: AOXWZFUBFROIHA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(=O)(=O)F
Computed Properties
- Exact Mass: 237.90992
- Monoisotopic Mass: 237.90994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Melting Point: 60-65 °C
- PSA: 34.14
4-Bromobenzenesulfonyl fluoride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
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Hazardous Material Identification:
4-Bromobenzenesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320366-5g |
4-Bromobenzenesulfonyl fluoride |
498-83-9 | 95% | 5g |
$115 | 2022-06-11 | |
| Chemenu | CM320366-25g |
4-Bromobenzenesulfonyl fluoride |
498-83-9 | 95% | 25g |
$343 | 2022-06-11 | |
| abcr | AB276460-1 g |
4-Bromobenzenesulfonyl fluoride, 95%; . |
498-83-9 | 95% | 1 g |
€94.70 | 2023-07-20 | |
| abcr | AB276460-5 g |
4-Bromobenzenesulfonyl fluoride, 95%; . |
498-83-9 | 95% | 5 g |
€212.00 | 2023-07-20 | |
| abcr | AB276460-25 g |
4-Bromobenzenesulfonyl fluoride, 95%; . |
498-83-9 | 95% | 25 g |
€552.00 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904829-1g |
4-Bromobenzenesulfonyl fluoride |
498-83-9 | 95% | 1g |
799.20 | 2021-05-17 | |
| Enamine | EN300-224360-100mg |
4-bromobenzene-1-sulfonyl fluoride |
498-83-9 | 95.0% | 100mg |
$22.0 | 2022-02-28 | |
| Enamine | EN300-224360-250mg |
4-bromobenzene-1-sulfonyl fluoride |
498-83-9 | 95.0% | 250mg |
$23.0 | 2022-02-28 | |
| Enamine | EN300-224360-500mg |
4-bromobenzene-1-sulfonyl fluoride |
498-83-9 | 95.0% | 500mg |
$24.0 | 2022-02-28 | |
| Enamine | EN300-224360-1000mg |
4-bromobenzene-1-sulfonyl fluoride |
498-83-9 | 95.0% | 1g |
$25.0 | 2022-02-28 |
4-Bromobenzenesulfonyl fluoride Suppliers
4-Bromobenzenesulfonyl fluoride Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-Bromobenzenesulfonyl fluoride
Benzenesulfonyl fluoride, 4-bromo- (CAS No. 498-83-9): A Key Intermediate in Modern Chemical Synthesis and Medicinal Chemistry
Benzenesulfonyl fluoride, 4-bromo-, with the chemical formula C₆H₄BrFO₂S, is a highly versatile and significant compound in the realm of organic synthesis and pharmaceutical development. Its unique structural features, combining a benzene ring substituted with a bromine atom and a sulfonyl fluoride group, make it an invaluable intermediate for constructing complex molecular architectures. This compound, identified by the CAS number 498-83-9, has garnered considerable attention in recent years due to its broad applicability in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals.
The< strong>4-bromo substituent on the benzene ring introduces a reactive site that can be selectively modified through various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. This reactivity is further enhanced by the presence of the sulfonyl fluoride group, which is known for its ability to participate in thiourea formation and other nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into the molecule. These properties make Benzenesulfonyl fluoride, 4-bromo- an essential building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on leveraging sulfonyl fluorides as key intermediates in drug discovery. The sulfonyl fluoride group is particularly interesting because it can be readily converted into other functional groups, such as sulfonamides or thioureas, which are prevalent in many bioactive compounds. For instance, studies have demonstrated that sulfonyl fluorides can undergo displacement reactions with thiols to form stable sulfonamides, which are crucial motifs in many drugs targeting bacterial infections and inflammatory diseases.
One notable application of Benzenesulfonyl fluoride, 4-bromo- is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes and are often implicated in diseases such as cancer. Inhibiting these enzymes has become a major strategy in oncology drug development. Researchers have utilized the reactivity of the sulfonyl fluoride group to introduce specific pharmacophores that interact with kinase active sites. For example, derivatives of this compound have been explored as inhibitors of tyrosine kinases, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.
The< strong>CAS No. 498-83-9 designation ensures that researchers can reliably identify and source this compound for their studies. Its stability under standard storage conditions makes it a practical choice for both laboratory-scale synthesis and industrial production. Moreover, its compatibility with various reaction conditions allows for its use in a wide range of synthetic protocols.
Advances in computational chemistry have also contributed to the growing interest in< strong>Benzenesulfonyl fluoride, 4-bromo-. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing molecules with improved potency and selectivity. For instance, computational simulations have helped identify optimal positions for substituents on the benzene ring to enhance binding affinity to specific protein targets.
In addition to its pharmaceutical applications, Benzenesulfonyl fluoride, 4-bromo- has found utility in materials science. The ability to modify its structure through various chemical reactions makes it a valuable precursor for developing novel materials with tailored properties. For example, researchers have explored its use in creating polymers with specific functionalities or in designing organic semiconductors for electronic applications.
The synthesis of< strong>Benzenesulfonyl fluoride, 4-bromo- typically involves bromination of benzenesulfonyl chloride followed by fluorination using suitable reagents such as potassium fluoride or cesium fluoride. These synthetic routes are well-established and provide high yields under optimized conditions. The availability of efficient synthetic methods underscores its importance as an intermediate in organic synthesis.
Ongoing research continues to uncover new applications for< strong>CAS No. 498-83-9. For instance, recent studies have explored its use in generating libraries of sulfonamide-based compounds through high-throughput screening methods. These libraries are then screened for biological activity against various targets, including enzymes and receptors involved in disease pathways. This approach has led to the discovery of several lead compounds with potential therapeutic value.
The versatility of< strong>Benzenesulfonyl fluoride, 4-bromo- extends beyond its role as an intermediate; it also serves as a model system for studying reaction mechanisms and developing new synthetic methodologies. Its unique reactivity patterns provide chemists with opportunities to explore innovative ways to construct complex molecules efficiently.
In conclusion,< strong>Benzenesulfonyl fluoride, 4-bromo-, identified byCAS No. 498-83-9, is a cornerstone compound in modern chemical synthesis and medicinal chemistry. Its combination of reactivity features makes it indispensable for constructing bioactive molecules across various domains of chemistry and biology. As research continues to advance our understanding of its properties and applications,< strong>Benzenesulfonyl fluoride, 4-bromo- will undoubtedly remain at the forefront of scientific exploration.
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